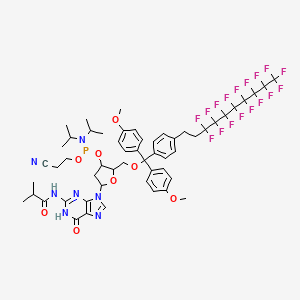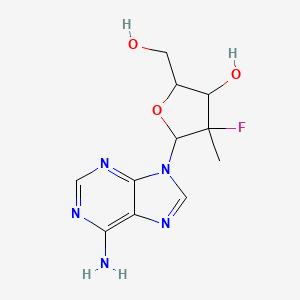
C-(5,2',3'-Trifluorobiphenyl-3-yl)-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-(5,2’,3’-Trifluorobifenil-3-il)-metilamina es un compuesto orgánico que pertenece a la clase de derivados del bifenilo. Estos compuestos se caracterizan por la presencia de dos anillos de benceno conectados por un solo enlace. El grupo trifluorometilo y el grupo amina unidos a la estructura del bifenilo imparten propiedades químicas y físicas únicas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de C-(5,2’,3’-Trifluorobifenil-3-il)-metilamina típicamente implica los siguientes pasos:
Formación del núcleo de bifenilo: El núcleo de bifenilo se puede sintetizar mediante una reacción de acoplamiento de Suzuki entre un benceno halogenado y un derivado de ácido borónico.
Introducción de grupos trifluorometilo: Los grupos trifluorometilo se pueden introducir utilizando reactivos como yoduro de trifluorometilo o sulfonato de trifluorometilo en condiciones específicas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían versiones a gran escala de las rutas sintéticas mencionadas anteriormente, con optimizaciones para el rendimiento, la pureza y la rentabilidad. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
C-(5,2’,3’-Trifluorobifenil-3-il)-metilamina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo amina se puede oxidar para formar iminas o nitrilos correspondientes.
Reducción: El compuesto se puede reducir para formar diferentes derivados de amina.
Sustitución: Los grupos trifluorometilo pueden participar en reacciones de sustitución nucleofílica o electrófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Sustitución: Reactivos como hidruro de sodio o compuestos organolíticos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir iminas, mientras que la reducción podría producir aminas secundarias o terciarias.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su posible actividad biológica, incluida la inhibición de enzimas o la unión a receptores.
Medicina: Se explora su posible propiedad terapéutica, como la actividad antiinflamatoria o anticancerígena.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros o revestimientos.
Mecanismo De Acción
El mecanismo de acción de C-(5,2’,3’-Trifluorobifenil-3-il)-metilamina dependería de su aplicación específica. En un contexto biológico, podría interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de la unión o la inhibición. Los grupos trifluorometilo podrían mejorar la lipofilia del compuesto, mejorando su capacidad para atravesar las membranas celulares y llegar a los objetivos intracelulares.
Comparación Con Compuestos Similares
Compuestos similares
Bifenilo: El compuesto padre sin ningún sustituyente.
Trifluorometilbenceno: Un compuesto más simple con un solo grupo trifluorometilo.
Aminobifenilo: Un derivado del bifenilo con un grupo amina pero sin grupos trifluorometilo.
Unicidad
C-(5,2’,3’-Trifluorobifenil-3-il)-metilamina es única debido a la combinación de grupos trifluorometilo y amina en el núcleo del bifenilo. Esta combinación confiere propiedades químicas distintas, como una mayor estabilidad y lipofilia, que pueden ser ventajosas en diversas aplicaciones.
Propiedades
Fórmula molecular |
C13H10F3N |
|---|---|
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
[3-(2,3-difluorophenyl)-5-fluorophenyl]methanamine |
InChI |
InChI=1S/C13H10F3N/c14-10-5-8(7-17)4-9(6-10)11-2-1-3-12(15)13(11)16/h1-6H,7,17H2 |
Clave InChI |
MTWNTKHCYPXSRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-C-Methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12073877.png)

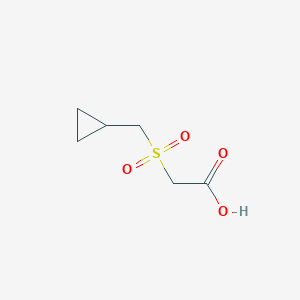
![1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12073882.png)
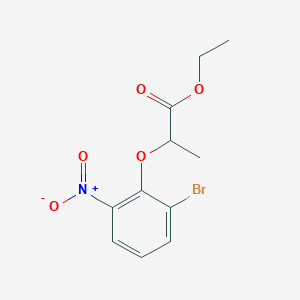
![[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12073891.png)
![Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate](/img/structure/B12073899.png)


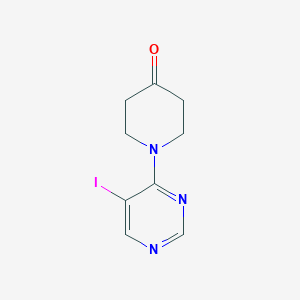
![N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine](/img/structure/B12073922.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12073923.png)
